

# An In-depth Technical Guide on the Potential Carcinogenicity of Cyclohexylamine Carbonate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyclohexylamine carbonate

Cat. No.: B1583402

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

This technical guide provides a comprehensive review of the available scientific literature concerning the potential carcinogenicity of **cyclohexylamine carbonate**. Since **cyclohexylamine carbonate** readily dissociates into cyclohexylamine, the focus of toxicological and carcinogenic evaluation has been on the parent amine. Early studies in the late 1960s and early 1970s, which initially raised concerns about a link between cyclamates (which metabolize to cyclohexylamine) and bladder cancer in rodents, have not been substantiated by numerous subsequent, more extensive long-term animal bioassays. The current scientific consensus, supported by major international regulatory bodies, is that there is no conclusive evidence to classify cyclohexylamine as a carcinogen. Genotoxicity studies have yielded mixed results in vitro, but in vivo data do not indicate significant genotoxic potential. This document synthesizes the key findings from long-term carcinogenicity and genotoxicity studies, providing detailed data and experimental methodologies to inform a comprehensive risk assessment.

## Introduction: Cyclohexylamine Carbonate and its Relation to Cyclohexylamine

**Cyclohexylamine carbonate** is an organic salt formed from the reaction of cyclohexylamine and carbonic acid. In aqueous environments, it is expected to dissociate, releasing

cyclohexylamine. Therefore, the toxicological profile of **cyclohexylamine carbonate** is intrinsically linked to that of cyclohexylamine. Historically, the safety of cyclohexylamine came under scrutiny due to its role as the primary metabolite of the artificial sweetener sodium cyclamate. This guide will focus on the carcinogenicity data available for cyclohexylamine as the toxicologically relevant moiety.

## Long-Term Carcinogenicity Studies in Animal Models

The potential carcinogenicity of cyclohexylamine has been investigated in several long-term studies, primarily in rats and mice. The initial study that prompted concern has since been followed by more comprehensive research that has failed to replicate the initial findings.

### Pivotal Early Study: Price et al. (1970)

An early study reported the development of bladder tumors in rats fed a high-dose mixture of sodium cyclamate and saccharin.<sup>[1][2]</sup> A smaller arm of this study investigated cyclohexylamine alone.

- Key Finding: In a study where 50 rats were administered 15 mg/kg body weight/day of cyclohexylamine sulfate for two years, one of the eight surviving males developed a tumor of the urinary bladder.<sup>[1]</sup> No bladder tumors were observed in control rats.<sup>[1]</sup>
- Context and Limitations: The primary focus of the widely cited part of this research was on a 10:1 mixture of cyclamate and saccharin, which makes direct attribution of carcinogenicity to cyclohexylamine challenging. The low survival rate in the cyclohexylamine-only group limits the statistical power of this particular finding.

### Subsequent Comprehensive Bioassays

Later, more extensive studies were conducted specifically to address the carcinogenicity of cyclohexylamine, with results that contradicted the initial concerns.

- Oser et al. (1976): A two-year, multi-generational feeding study in rats at dosages up to 150 mg/kg/day found no evidence of bladder tumors.<sup>[3]</sup> While some non-neoplastic changes like mucosal thickening of the bladder walls were noted at the highest dose, no tumorigenesis was observed.<sup>[3]</sup>

- Hardy et al. (1976): A long-term study in mice also reported no evidence of carcinogenicity.[4]
- Gaunt et al. (1974): A 90-day study in rats, while not a full carcinogenicity bioassay, provided foundational toxicity data and did not indicate pre-neoplastic lesions at the doses tested.

**Table 1: Summary of Quantitative Data from Long-Term Carcinogenicity Studies on Cyclohexylamine**

| Study (Year)           | Species (Strain)      | Compound                | Dose Levels (mg/kg/day)          | Duration | Key Neoplastic Findings (Tumor Incidence)                                                             |
|------------------------|-----------------------|-------------------------|----------------------------------|----------|-------------------------------------------------------------------------------------------------------|
| Price et al. (1970)[1] | Rat (Sprague-Dawley)  | Cyclohexylamine Sulfate | 15                               | 2 years  | Bladder<br>Tumors: 1/8 (surviving males) vs. 0 in controls.                                           |
| Oser et al. (1976)[3]  | Rat (Not Specified)   | Cyclohexylamine HCl     | 0, 15, 50, 100, 150              | 2 years  | All Tumors: No statistically significant increase in any tumor type. No bladder tumors were observed. |
| Hardy et al. (1976)[4] | Mouse (Not Specified) | Cyclohexylamine HCl     | 0, 300, 1000, 3000 ppm (in diet) | 80 weeks | All Tumors: No significant difference in the incidence of tumors between control and treated groups.  |

## Genotoxicity Assessment

The genotoxic potential of cyclohexylamine has been evaluated through a standard battery of in vitro and in vivo tests. The overall weight of evidence suggests a lack of significant genotoxic activity, particularly in whole-animal systems.

## Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations in bacteria.

- Findings: Cyclohexylamine has been tested in multiple Ames test studies and has been consistently reported as negative for mutagenic activity in various strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537), both with and without the addition of a metabolic activation system (S9).<sup>[5]</sup>

## In Vitro Chromosomal Aberration Assays

These assays evaluate the potential of a substance to induce structural damage to chromosomes in cultured mammalian cells.

- Findings: The results for cyclohexylamine in in vitro chromosomal aberration assays have been mixed. Some studies, particularly at high concentrations that may induce cytotoxicity, have reported an increase in chromosomal aberrations in cell lines like Chinese Hamster Ovary (CHO) cells. Other studies have reported negative results. This suggests a potential for clastogenicity at high, likely cytotoxic, concentrations in vitro, which may not be relevant to in vivo conditions.

## In Vivo Genotoxicity Studies

In vivo assays are critical for assessing genotoxicity in a whole-animal system, which accounts for metabolism and excretion.

- Findings: In vivo studies, such as the micronucleus test in rodents, have generally been negative, indicating that cyclohexylamine does not induce chromosomal damage in the bone marrow of treated animals under physiological conditions.

## Table 2: Summary of Quantitative Data from Genotoxicity Studies on Cyclohexylamine

| Assay Type                              | Test System                             | Concentration/<br>Dose Range  | Metabolic<br>Activation (S9) | Result                                                                          |
|-----------------------------------------|-----------------------------------------|-------------------------------|------------------------------|---------------------------------------------------------------------------------|
| Ames Test                               | S. typhimurium<br>strains               | Up to 5000 $\mu$<br>g/plate   | With & Without               | Negative                                                                        |
| Chromosomal<br>Aberration (in<br>vitro) | Chinese Hamster<br>Ovary (CHO)<br>cells | e.g., 1000-5000<br>$\mu$ g/mL | With & Without               | Mixed (Negative<br>in some, positive<br>at high<br>concentrations in<br>others) |
| Chromosomal<br>Aberration (in<br>vivo)  | Chinese Hamster                         | Not specified                 | N/A                          | Negative                                                                        |

## Experimental Protocols and Visualizations

### Protocol: Long-Term Carcinogenicity Bioassay in Rats (Generalised)

- Animal Model: Male and female Sprague-Dawley rats, approximately 6 weeks old at the start of the study.
- Acclimatization: Animals are acclimatized for at least one week before the study begins.
- Group Allocation: Animals are randomly assigned to control and treatment groups (typically 50 animals per sex per group).
- Dosing: Cyclohexylamine (as hydrochloride or sulfate salt) is administered in the diet or via gavage daily for up to 2 years. Dose levels are determined from shorter-term toxicity studies.
- In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Pathology: At the end of the study, all animals undergo a full necropsy. A comprehensive set of tissues from all animals is collected, preserved, and subjected to histopathological examination by a qualified pathologist.

- Data Analysis: Tumor incidence data are analyzed using appropriate statistical methods to compare treated and control groups.



[Click to download full resolution via product page](#)

Caption: High-level workflow of a 2-year rodent carcinogenicity bioassay.

## Protocol: Ames Test (Bacterial Reverse Mutation Assay)

- Test Strains: Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used.
- Metabolic Activation: The assay is performed both with and without a liver S9 fraction (from Aroclor- or phenobarbital-induced rats) to mimic mammalian metabolism.
- Exposure: Various concentrations of cyclohexylamine are mixed with the bacterial culture and molten top agar.
- Plating: The mixture is poured onto minimal glucose agar plates.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted.
- Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the Ames test.

## Mechanistic Considerations and Signaling Pathways

Given the overall negative findings in long-term carcinogenicity studies, research into specific molecular mechanisms or signaling pathways for cyclohexylamine-induced cancer is limited. The early hypothesis for bladder effects in rats centered on non-genotoxic mechanisms such as chronic irritation or changes in urinary pH and composition at very high doses, which could lead to cytotoxicity and regenerative hyperplasia. However, since these tumor findings were not consistently reproduced, these mechanisms are considered hypothetical and likely not relevant for human risk assessment at plausible exposure levels. There is no substantial evidence to suggest that cyclohexylamine interacts with or modulates key cancer-related signaling pathways (e.g., PI3K-Akt, MAPK, Wnt).

## Regulatory Standing

- International Agency for Research on Cancer (IARC): Has not classified cyclohexylamine as carcinogenic to humans.
- U.S. National Toxicology Program (NTP): Has not listed cyclohexylamine in its Report on Carcinogens.
- U.S. Food and Drug Administration (FDA): Following the initial controversy, the use of cyclamates as a food additive was banned in the U.S. However, this was a regulatory decision based on the data available at the time and has been a subject of re-evaluation petitions.

## Conclusion

For the intended audience of researchers, scientists, and drug development professionals, the weight of scientific evidence does not support the classification of cyclohexylamine, and by extension **cyclohexylamine carbonate**, as a carcinogen. The initial findings of bladder tumors in rats have not been replicated in more comprehensive, well-controlled studies. Furthermore, the genotoxicity profile of cyclohexylamine does not indicate a significant risk, particularly from in vivo data. While high concentrations in some in vitro systems may show activity, this is not uncommon and often not predictive of in vivo carcinogenicity. Therefore, based on the current body of evidence, **cyclohexylamine carbonate** is not considered to pose a carcinogenic hazard to humans.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Long-term toxicity of cyclohexylamine hydrochloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bladder tumors in rats fed cyclohexylamine or high doses of a mixture of cyclamate and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term and multigeneration toxicity studies with cyclohexylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Toxicity Evaluation of Cyclohexylamine in *Salmonella/E.coli* Mutagenicity Test or Ames Test. Study 331432 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Potential Carcinogenicity of Cyclohexylamine Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583402#potential-carcinogenicity-of-cyclohexylamine-carbonate>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)